An In-Depth Technical Guide to the Chemical Structure of Glycyl-dl-norleucine
An In-Depth Technical Guide to the Chemical Structure of Glycyl-dl-norleucine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, characterization, and potential applications of the dipeptide Glycyl-dl-norleucine. As a non-canonical dipeptide, it presents unique properties of interest in peptidomimetic design and drug discovery. This document details both solution-phase and solid-phase synthetic methodologies, in-depth analysis of its stereochemistry, and expected outcomes from key analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of peptide chemistry, pharmacology, and drug development, offering both theoretical grounding and practical insights into the manipulation and understanding of this compound.
Introduction: The Significance of Non-Canonical Dipeptides
The exploration of non-canonical amino acids and their integration into peptide structures represents a burgeoning field in medicinal chemistry and drug development. These unique building blocks offer the potential to overcome the inherent limitations of native peptides, such as enzymatic instability and poor bioavailability.[1] Glycyl-dl-norleucine, a dipeptide composed of the simplest amino acid, glycine, and the non-proteinogenic amino acid norleucine, serves as a compelling case study in this domain.
Norleucine, an isomer of leucine with a linear four-carbon side chain, is of particular interest due to its isosteric relationship with methionine, allowing it to act as a probe in studies of protein structure and function without the susceptibility to oxidation.[2][3] The "dl" designation signifies that the norleucine component is a racemic mixture of its D and L enantiomers, introducing further complexity and potential for unique biological activities compared to its stereochemically pure counterparts.
This guide will provide a detailed examination of the chemical identity of Glycyl-dl-norleucine, from its fundamental atomic composition to its three-dimensional stereochemical considerations. We will then delve into practical, step-by-step protocols for its synthesis, followed by a thorough discussion of the analytical techniques required for its structural confirmation and purification. Finally, we will touch upon the current understanding of the biochemical implications of incorporating norleucine into peptide sequences and the potential applications of Glycyl-dl-norleucine in scientific research.
Unveiling the Chemical Structure of Glycyl-dl-norleucine
The chemical structure of Glycyl-dl-norleucine is fundamentally defined by the covalent linkage of a glycine residue to a dl-norleucine residue via a peptide bond.
Constituent Amino Acids
-
Glycine (Gly): The simplest of the 20 proteinogenic amino acids, glycine is achiral, possessing a single hydrogen atom as its side chain.[4] Its small size and lack of a bulky side chain impart significant conformational flexibility to peptide backbones.
-
dl-Norleucine (dl-Nle): A non-canonical α-amino acid, norleucine is an isomer of leucine and isoleucine with the chemical formula C6H13NO2.[4] Unlike its branched-chain isomers, norleucine has a linear butyl side chain. The prefix "dl" indicates a racemic mixture, meaning it is composed of equal amounts of the D- and L-enantiomers.[4]
The Peptide Bond
The glycine and dl-norleucine residues are joined by a peptide bond, formed through a dehydration reaction between the carboxyl group of glycine and the amino group of dl-norleucine. This amide linkage is planar and rigid, a key feature influencing the secondary structure of peptides.
Stereochemistry
A critical aspect of Glycyl-dl-norleucine's structure is its stereochemistry. While glycine is achiral, the α-carbon of norleucine is a chiral center. Therefore, Glycyl-dl-norleucine exists as a mixture of two diastereomers:
-
Glycyl-L-norleucine
-
Glycyl-D-norleucine
The presence of both diastereomers will influence the molecule's overall properties, including its biological activity and its behavior in chiral environments, such as during chromatographic separation.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C8H16N2O3 | [4] |
| Molecular Weight | 188.22 g/mol | [4] |
| IUPAC Name | 2-[(2-aminoacetyl)amino]hexanoic acid | [4] |
| SMILES | CCCCC(C(=O)O)NC(=O)CN | [4] |
| InChI Key | XVUIZOUTLADVIH-UHFFFAOYSA-N | [4] |
Synthesis of Glycyl-dl-norleucine: A Practical Guide
The synthesis of Glycyl-dl-norleucine can be approached through two primary strategies: solution-phase synthesis and solid-phase peptide synthesis (SPPS). The choice of method often depends on the desired scale, purity requirements, and available laboratory resources.
Solution-Phase Synthesis
Solution-phase synthesis offers scalability and allows for the purification of intermediates. A general protocol for the synthesis of a dipeptide like Glycyl-dl-norleucine involves the following key steps:
Experimental Protocol: Solution-Phase Synthesis of N-Protected Glycyl-dl-norleucine Methyl Ester
-
Protection of Glycine: The amino group of glycine must be protected to prevent self-polymerization. A common protecting group is tert-butoxycarbonyl (Boc).
-
Esterification of dl-Norleucine: The carboxyl group of dl-norleucine is typically protected as a methyl or ethyl ester to prevent its participation in the coupling reaction.
-
Peptide Coupling: The protected glycine (Boc-Gly-OH) is activated and then reacted with the dl-norleucine methyl ester.
-
Deprotection: The Boc and ester protecting groups are removed to yield the final dipeptide.
Detailed Steps:
-
Preparation of dl-Norleucine Methyl Ester Hydrochloride: Suspend dl-norleucine (1 mmol) in methanol (10 mL) and cool to 0°C. Bubble dry HCl gas through the solution for 1-2 hours or add thionyl chloride dropwise. Monitor the reaction by TLC. Remove the solvent under reduced pressure to obtain the dl-norleucine methyl ester hydrochloride.
-
Coupling Reaction: Dissolve Boc-Gly-OH (1 mmol) and dl-norleucine methyl ester hydrochloride (1 mmol) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (15 mL). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 mmol) and an additive like 1-hydroxybenzotriazole (HOBt) (1.1 mmol) at 0°C. Add a tertiary amine base such as diisopropylethylamine (DIEA) (2.5 mmol) to neutralize the hydrochloride salt.[5] Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate successively with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
-
Deprotection: The Boc group can be removed by treatment with trifluoroacetic acid (TFA) in DCM. The methyl ester can be saponified using a base like NaOH in a methanol/water mixture.
Figure 1: General workflow for the solution-phase synthesis of Glycyl-dl-norleucine.
Solid-Phase Peptide Synthesis (SPPS)
SPPS offers advantages in terms of ease of purification and automation.[7][8][9] The peptide is assembled on a solid resin support, and excess reagents are removed by simple filtration and washing.[10]
Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of Glycyl-dl-norleucine
-
Resin Preparation: Start with a suitable resin, such as a Rink Amide resin, for a C-terminal amide, or a Wang resin for a C-terminal carboxylic acid.
-
First Amino Acid Coupling: Couple Fmoc-dl-norleucine-OH to the resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound norleucine.
-
Second Amino Acid Coupling: Couple Fmoc-glycine-OH to the deprotected norleucine.
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal glycine.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove any side-chain protecting groups simultaneously.
Detailed Steps:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc-dl-Norleucine Coupling: Activate Fmoc-dl-norleucine-OH (3-5 equivalents) with a coupling agent like HBTU/HATU and a base like DIEA in DMF. Add this solution to the swollen resin and agitate for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group.
-
Washing: Repeat the washing steps.
-
Fmoc-Glycine Coupling: Repeat the coupling step with Fmoc-Gly-OH.
-
Washing: Repeat the washing steps.
-
Final Fmoc Deprotection: Repeat the deprotection step.
-
Cleavage: Treat the resin with a cleavage cocktail, typically containing TFA and scavengers like water and triisopropylsilane, for 2-4 hours.[7]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[11][12][13]
Figure 2: Stepwise workflow for the solid-phase synthesis of Glycyl-dl-norleucine.
Structural Characterization and Analysis
Rigorous characterization is essential to confirm the identity and purity of the synthesized Glycyl-dl-norleucine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of molecules in solution.
-
¹H NMR: The proton NMR spectrum of Glycyl-dl-norleucine will exhibit characteristic signals for the protons in both the glycine and norleucine residues. Based on known chemical shifts of similar dipeptides and the individual amino acids, the following approximate chemical shifts (in ppm, relative to TMS in a suitable deuterated solvent like D₂O) can be predicted:
-
Norleucine α-H: ~4.1-4.3 ppm (doublet of doublets or triplet)
-
Glycine α-CH₂: ~3.8-4.0 ppm (singlet, may appear as two doublets if diastereotopic)
-
Norleucine β-CH₂: ~1.6-1.8 ppm (multiplet)
-
Norleucine γ- and δ-CH₂: ~1.2-1.4 ppm (multiplets)
-
Norleucine ε-CH₃: ~0.8-0.9 ppm (triplet)
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. Predicted chemical shifts are:
-
Carboxyl Carbons: ~175-180 ppm
-
Amide Carbonyl Carbon: ~170-175 ppm
-
Norleucine α-C: ~55-60 ppm
-
Glycine α-C: ~40-45 ppm
-
Norleucine Side Chain Carbons: ~15-35 ppm
-
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.[14][15]
-
Molecular Ion Peak: In electrospray ionization (ESI) mass spectrometry, Glycyl-dl-norleucine (MW = 188.22 g/mol ) is expected to show a prominent molecular ion peak at m/z 189.23 [M+H]⁺ in positive ion mode and m/z 187.21 [M-H]⁻ in negative ion mode.
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) will induce fragmentation of the peptide bond, leading to characteristic b- and y-ions. The major expected fragments for Glycyl-dl-norleucine are:
-
b₁-ion (Gly): m/z 58.04
-
y₁-ion (Nle): m/z 132.10
-
The presence of these fragments confirms the amino acid sequence.
Figure 3: Predicted major fragmentation pathways of Glycyl-dl-norleucine in tandem mass spectrometry.
Chromatographic Purity Analysis
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of synthetic peptides.[11][12][13] A C18 column is typically used with a gradient of water and acetonitrile containing a small amount of an ion-pairing agent like TFA. The presence of two peaks of equal area would be expected for the diastereomeric mixture of Glycyl-L-norleucine and Glycyl-D-norleucine if a chiral stationary phase is not used. Chiral chromatography would be required to separate the two diastereomers.
Biochemical Context and Potential Applications
The incorporation of norleucine into peptide sequences can have significant biochemical and physiological effects.
-
Increased Hydrophobicity: The linear alkyl side chain of norleucine is more hydrophobic than the side chains of many natural amino acids, which can influence peptide folding, membrane interactions, and receptor binding.
-
Enhanced Enzymatic Stability: Peptides containing non-canonical amino acids, particularly D-isomers, often exhibit increased resistance to degradation by proteases.[1] This can lead to a longer in vivo half-life, a desirable property for therapeutic peptides.
-
Probing Protein Structure and Function: As a methionine mimic, norleucine can be substituted into peptide sequences to study the role of methionine residues in protein structure, function, and susceptibility to oxidation.[2] For example, substitution of methionine with norleucine in amyloid-β peptides has been shown to reduce their neurotoxic effects, suggesting a potential therapeutic avenue for Alzheimer's disease.[3]
-
Modulation of Biological Activity: The stereochemistry of the norleucine residue (D vs. L) can dramatically alter the biological activity of the dipeptide. This provides an opportunity for the rational design of peptide analogs with tailored agonist or antagonist properties.
-
Stimulation of Protein Synthesis: Studies have shown that norleucine supplementation can increase the rate of protein synthesis in certain tissues.[16]
Conclusion
Glycyl-dl-norleucine represents a fascinating and functionally rich dipeptide at the intersection of classical peptide chemistry and the expanding world of non-canonical amino acids. Its synthesis, while requiring careful control of protecting groups and coupling conditions, is achievable through established solution-phase and solid-phase methodologies. The presence of a racemic norleucine component introduces a layer of stereochemical complexity that is both a challenge for analysis and an opportunity for the development of novel bioactive compounds.
The detailed structural characterization of Glycyl-dl-norleucine through NMR and mass spectrometry provides a clear fingerprint of its chemical identity. As our understanding of the biochemical consequences of incorporating non-canonical amino acids like norleucine into peptides continues to grow, so too will the potential applications of simple dipeptides like Glycyl-dl-norleucine in fundamental research and as building blocks for more complex therapeutic agents. This guide has aimed to provide a solid foundation for researchers to confidently synthesize, characterize, and ultimately utilize this intriguing molecule in their scientific endeavors.
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